
7-Hydroxycaffeine nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione, also known as theophylline, is a methylxanthine derivative. It is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Nitric acid, on the other hand, is a highly corrosive and toxic strong acid, commonly used in the production of fertilizers, explosives, and in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione typically involves the methylation of xanthine derivatives. One common method is the reaction of theobromine with formaldehyde and a base to introduce the hydroxymethyl group at the 7-position. The reaction conditions often include a basic medium and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione involves large-scale methylation processes using methylating agents such as dimethyl sulfate or methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different methylxanthine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxymethyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Various methylxanthine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
科学研究应用
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of purine chemistry and methylxanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Widely used in the treatment of respiratory diseases due to its bronchodilator effects.
Industry: Utilized in the synthesis of various pharmaceuticals and as a precursor in chemical reactions.
作用机制
The mechanism of action of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and relaxation of smooth muscles in the respiratory tract. The compound also has anti-inflammatory effects and can modulate immune responses.
相似化合物的比较
Similar Compounds
Caffeine: Another methylxanthine derivative with similar bronchodilator effects but more pronounced central nervous system stimulation.
Theobromine: Similar structure but with different pharmacological effects, primarily used as a vasodilator and diuretic.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione is unique due to its specific bronchodilator effects and its ability to modulate immune responses. Its selective inhibition of phosphodiesterase enzymes makes it a valuable compound in the treatment of respiratory diseases.
属性
CAS 编号 |
63906-68-3 |
|---|---|
分子式 |
C8H11N5O6 |
分子量 |
273.20 g/mol |
IUPAC 名称 |
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid |
InChI |
InChI=1S/C8H10N4O3.HNO3/c1-10-6-5(12(4-13)3-9-6)7(14)11(2)8(10)15;2-1(3)4/h3,13H,4H2,1-2H3;(H,2,3,4) |
InChI 键 |
ZMANXGDEWNPXFF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CO.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


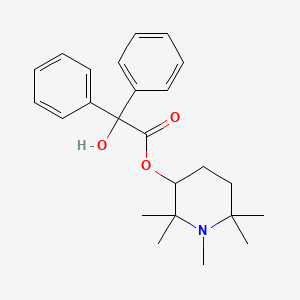
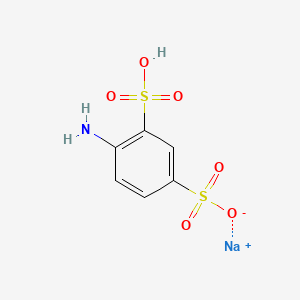
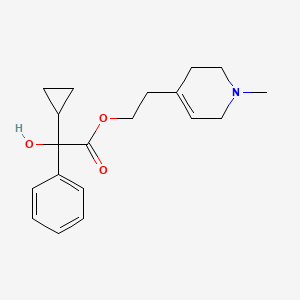
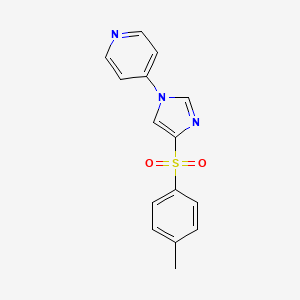
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
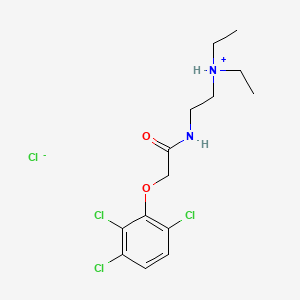
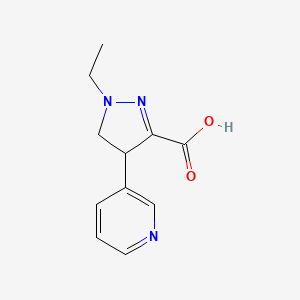

![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
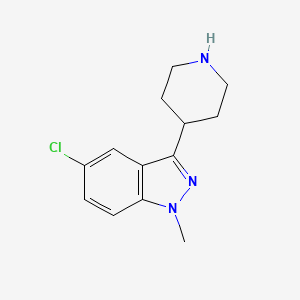
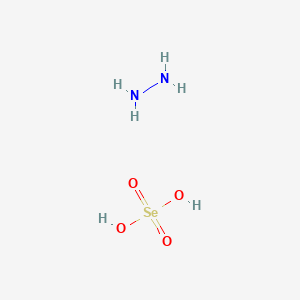
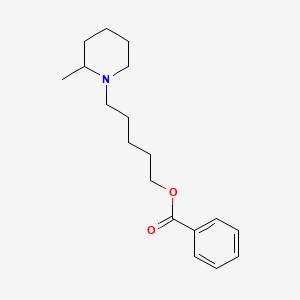
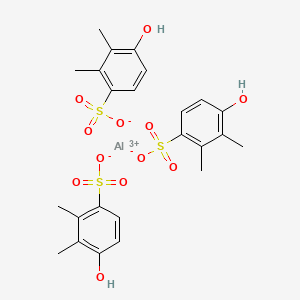
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
